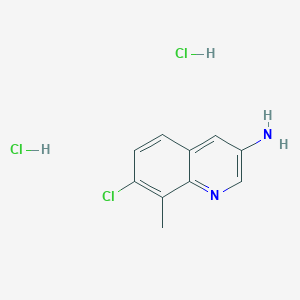![molecular formula C21H20Cl2N2O3 B13744916 methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride typically involves multiple steps. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chloro, methyl, and phenyl groups. The final steps involve the formation of the ester and hydrochloride salt.
Preparation of the Pyrazole Core: The pyrazole core can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of Substituents: The chloro, methyl, and phenyl groups are introduced through various substitution reactions, often using reagents like chlorinating agents, methylating agents, and phenylboronic acids.
Formation of the Ester: The ester group is typically formed through an esterification reaction involving methanol and a carboxylic acid derivative.
Formation of the Hydrochloride Salt: The final hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the pyrazole ring or the double bond in the ethenyl group.
Substitution: Various substitution reactions can occur, especially at the chloro and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug development. Its interactions with biological targets can be studied to understand its effects and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be leveraged to enhance the performance of industrial processes.
作用机制
The mechanism of action of methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-benzoate: Similar structure but lacks the methoxy group.
Ethyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
属性
分子式 |
C21H20Cl2N2O3 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC 名称 |
methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C21H19ClN2O3.ClH/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3;/h4-13H,1-3H3;1H/b13-12+; |
InChI 键 |
LSIQMRVRMKPRBI-UEIGIMKUSA-N |
手性 SMILES |
CC1=NN(C(=C1/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3.Cl |
规范 SMILES |
CC1=NN(C(=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


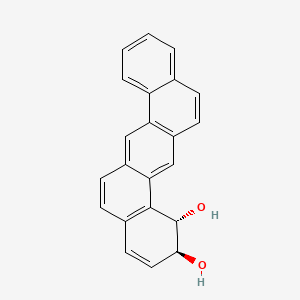
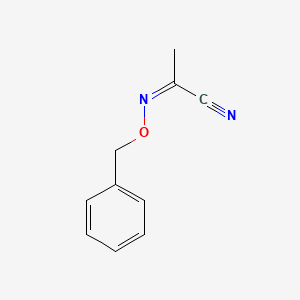
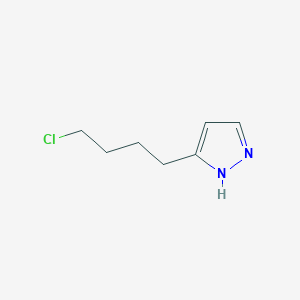
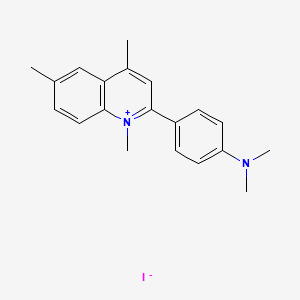

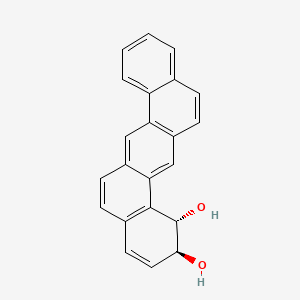

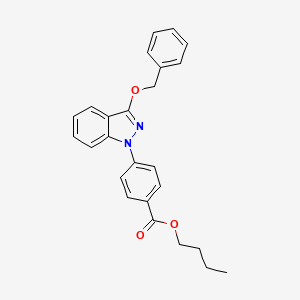


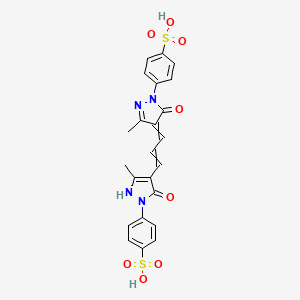

-methanone](/img/structure/B13744928.png)
